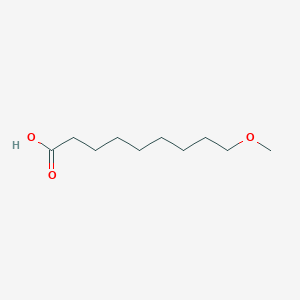

9-Methoxynonanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

150098-31-0 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

9-methoxynonanoic acid |

InChI |

InChI=1S/C10H20O3/c1-13-9-7-5-3-2-4-6-8-10(11)12/h2-9H2,1H3,(H,11,12) |

InChI Key |

IKKKALAPJTVTBT-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Methoxynonanoic Acid and Its Derivatives

Total Synthesis Approaches to Methoxynonanoic Acid Skeletons

The total synthesis of 9-methoxynonanoic acid involves the construction of the nine-carbon aliphatic chain and the introduction of the terminal methoxy (B1213986) group.

The assembly of the nonanoic acid backbone can be achieved through various established carbon-carbon bond-forming reactions. A common strategy involves the use of bifunctional starting materials that can be elaborated from both ends. For instance, a shorter di-functionalized chain can be extended to the desired nine-carbon length.

While a direct multi-step synthesis for this compound from simple precursors is not extensively detailed in the provided literature, analogous syntheses of other ω-methoxyalkanoic acids provide a clear blueprint. For example, the synthesis of 8-methoxyoctanoic acid has been reported starting from 8-bromooctanoic acid. sci-hub.se This suggests a similar pathway could be employed for this compound, likely starting from a 9-halononanoic acid derivative.

A plausible synthetic sequence could involve the following conceptual steps:

Starting Material: A nine-carbon chain with a terminal functional group amenable to nucleophilic substitution (e.g., a halogen) and a protected carboxylic acid at the other end. An example would be a methyl 9-bromononanoate.

Chain Elongation (if necessary): If starting from a shorter chain, coupling reactions such as Grignard reactions or cuprate (B13416276) additions can be used to extend the carbon backbone to nine carbons.

Functionalization: The terminal functional group is then converted to a methoxy group.

A documented final step in the synthesis of this compound is the hydrolysis of its methyl ester. google.com

| Reaction | Starting Material | Reagents | Conditions | Product | Reference |

| Hydrolysis | Methyl 9-methoxynonanoate | 10% aq. NaOH, Methanol (B129727)/THF | Room temperature, overnight | This compound | google.com |

The introduction of the methoxy group at the C-9 position is typically achieved via a Williamson ether synthesis. This involves the reaction of a terminal alcohol or, more commonly, a terminal alkyl halide with a methoxide (B1231860) source.

In a procedure analogous to the synthesis of 8-methoxyoctanoic acid from 8-bromooctanoic acid, one can envision the synthesis of this compound from 9-bromononanoic acid. sci-hub.se The reaction would involve refluxing the bromo-acid with sodium methoxide in methanol.

| Analogous Reaction | Starting Material | Reagents | Conditions | Product | Reference |

| Williamson Ether Synthesis | 8-Bromooctanoic acid | Sodium metal, dry methanol | Reflux, 6 hours | 8-Methoxyoctanoic acid | sci-hub.se |

This method provides a straightforward route to ω-methoxy fatty acids.

Strategies for Carbon Chain Elongation and Functionalization

Stereoselective Synthesis of Chiral Methoxynonanoic Acid Analogs

The development of stereoselective methods is crucial for accessing enantiomerically pure analogs of methoxynonanoic acids, which is important for studying their biological activities.

Asymmetric catalysis offers a powerful tool for establishing chirality in a molecule. While specific examples for this compound are not prevalent, the synthesis of other chiral methoxyalkanoic acids, such as (R)- and (S)-4-methoxydecanoic acid, has been accomplished using (S)- and (R)-BINOL complexes to create the chiral center. nih.gov This approach could be adapted to synthesize chiral analogs of this compound where a stereocenter is present on the carbon chain.

Enantioselective routes often employ chiral auxiliaries or chiral catalysts to control the stereochemical outcome of a reaction. For instance, the synthesis of β-branched α-amino acids has been achieved with high stereoselectivity using phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base with a chiral quaternary ammonium (B1175870) bromide catalyst. organic-chemistry.org Such methodologies could potentially be applied to introduce chiral substituents along the backbone of a this compound derivative.

A general strategy for producing chiral methoxyalkanoic acids involves the enantioselective reduction of a ketone to a chiral alcohol, followed by methylation. The synthesis of (R)-3-aminotetradecanoic acid involved an enantioselective reduction of a ynone to a propargylic alcohol, which was then converted to the target molecule. researchgate.net This highlights a potential strategy for creating chiral methoxynonanoic acid analogs.

Asymmetric Catalysis in Methoxynonanoic Acid Synthesis

Derivatization Strategies for this compound

Derivatization of this compound is primarily performed to enhance its analytical detection and separation, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The carboxylic acid functional group is the primary site for derivatization.

Common derivatization strategies for carboxylic acids that would be applicable to this compound include:

Esterification: Conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) increases volatility for GC analysis. This can be achieved by reaction with an alcohol in the presence of an acid catalyst.

Silylation: Reaction with silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the acidic proton of the carboxylic acid with a silyl (B83357) group, creating a more volatile and thermally stable derivative for GC-MS analysis. sigmaaldrich.com

Fluorescent Labeling: For HPLC with fluorescence detection, the carboxylic acid can be derivatized with fluorescent tags. While more common for amino acids, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can react with the carboxylic acid group under appropriate conditions, although they are more typically used for amines. nih.govnih.govmdpi.comresearchgate.net Pre-column derivatization with such agents significantly improves detection sensitivity. nih.govmdpi.com

| Derivatization Technique | Target Functional Group | Common Reagents | Purpose | Reference |

| Silylation | Carboxylic Acid | MTBSTFA | Increase volatility for GC-MS | sigmaaldrich.com |

| Fluorescent Labeling | Carboxylic Acid (indirectly) or other functional groups | FMOC-Cl, OPA | Enhance detection in HPLC | nih.govnih.govmdpi.comresearchgate.net |

Esterification and Amidation Reactions

The carboxylic acid functional group of this compound allows it to readily undergo esterification and amidation reactions, which are fundamental transformations for creating a variety of derivatives. These reactions involve the conversion of the hydroxyl (-OH) group of the carboxyl moiety into an ester (-OR') or an amide (-NR'R'') group, respectively.

Esterification

Esterification is a common reaction where a carboxylic acid, such as this compound, reacts with an alcohol in the presence of an acid catalyst. chemguide.co.uklibretexts.org This process is reversible and is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants. libretexts.org The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

For this compound, this would involve its reaction with various alcohols to produce the corresponding 9-methoxynonanoate esters. For example, the reaction with methanol would yield methyl 9-methoxynonanoate, a key intermediate in some synthetic pathways. google.com The synthesis of methyl 9-methoxynonanoate can be followed by its hydrolysis to yield this compound itself. In one documented procedure, methyl 9-methoxynonanoate is treated with a 10% aqueous solution of sodium hydroxide (B78521) in a methanol/THF solvent mixture at room temperature to produce this compound. google.com

The reaction conditions for esterification can vary, but often involve heating the carboxylic acid and alcohol with a strong acid catalyst like concentrated sulfuric acid. chemguide.co.uk

Amidation

Amidation involves the reaction of a carboxylic acid with an amine to form an amide bond. libretexts.orgsavemyexams.com This reaction is central to the synthesis of peptides and other biologically important molecules. Direct reaction between a carboxylic acid and an amine typically requires high temperatures and is often inefficient. Therefore, the carboxylic acid is usually "activated" first. rsc.orgresearchgate.net

Common methods for amidation include:

Use of Coupling Reagents: Reagents such as triphenylphosphine (B44618) (PPh₃) in combination with iodine (I₂) can activate the carboxylic acid, facilitating its reaction with an amine at milder conditions. rsc.org The sequence of adding reagents can be crucial to the reaction's success, with one effective method involving the treatment of a PPh₃-I₂ mixture with the amine, followed by the carboxylic acid, and finally a base. rsc.org

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride then readily reacts with an amine to form the amide. sparkl.me

These general principles are applicable to this compound for the synthesis of its N-substituted amide derivatives. For instance, reacting this compound with a primary amine (R'-NH₂) would yield an N-substituted 9-methoxynonanamide.

The table below summarizes these key reactions for this compound.

| Reaction Type | Reactants | Product Type | General Conditions |

| Esterification | This compound, Alcohol (R'-OH) | 9-Methoxynonanoate ester | Heat, Acid catalyst (e.g., H₂SO₄) chemguide.co.uk |

| Amidation | This compound, Amine (R'R''NH) | 9-Methoxynonanamide | Coupling agents (e.g., PPh₃/I₂) or conversion to acyl chloride rsc.org |

Synthesis of Conjugates and Prodrugs of this compound

The synthesis of conjugates and prodrugs involves chemically linking this compound to another molecule, often a drug or a targeting moiety, to modify its properties. This strategy is widely used in medicinal chemistry to improve a drug's solubility, stability, or delivery to a specific site in the body. scirp.org

Prodrug Synthesis

A prodrug is an inactive or less active compound that is metabolized into the active drug within the body. Esterification is a common method to create prodrugs of pharmaceuticals containing hydroxyl or carboxyl groups. scirp.org For a parent drug containing an alcohol functional group, it could be esterified with this compound. This conjugation would increase the lipophilicity of the drug, which can enhance its ability to cross cell membranes. scirp.org

Conversely, this compound itself can be formulated into a prodrug. For example, its carboxylic acid group can be masked. A general approach involves creating ester prodrugs that can be cleaved by enzymes in vivo to release the active acid. scirp.org

A documented synthesis of this compound starts from its methyl ester, which can be considered a simple prodrug form. The synthesis involves the hydrolysis of methyl 9-methoxynonanoate (14) using sodium hydroxide in a mixture of methanol and tetrahydrofuran (B95107) (THF) to yield the parent acid (15). google.com

Conjugate Synthesis

Conjugation of fatty acids to other molecules, such as peptides or other therapeutic agents, is a strategy to enhance cellular uptake and bioavailability. conicet.gov.arnih.gov Methoxylated fatty acids have been conjugated to antimicrobial peptides to study their biological activity. conicet.gov.ar

The synthesis of such conjugates typically involves the formation of an amide bond between the carboxylic acid of the fatty acid and an amino group on the target molecule (e.g., the N-terminus of a peptide). conicet.gov.arnih.gov The amidation reactions described in the previous section are directly applicable here.

Synthetic Strategies for Conjugation:

Activation of the Carboxylic Acid: The carboxyl group of this compound is activated using standard peptide coupling reagents.

Coupling Reaction: The activated acid is then reacted with the amino group of the target molecule, such as a peptide, an amino acid, or another drug bearing an amine function. conicet.gov.ar

The table below outlines the approaches for synthesizing prodrugs and conjugates of this compound.

| Derivative Type | Synthetic Strategy | Linkage Type | Purpose |

| Prodrug | Esterification of a parent drug with this compound. | Ester | Increase lipophilicity and membrane permeability of the parent drug. scirp.org |

| Conjugate | Amidation of a peptide or other amine-containing molecule with this compound. | Amide | Enhance cellular uptake and bioavailability. conicet.gov.arnih.gov |

Chemical Reactivity and Transformation of 9 Methoxynonanoic Acid Scaffolds

Carboxylic Acid Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations to produce various derivatives. nih.govwikipedia.org These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. msu.edu

Common transformations of the carboxylic acid group in molecules like 9-methoxynonanoic acid include:

Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.

Amidation: The direct reaction of a carboxylic acid with an amine is often challenging because the basic amine deprotonates the acidic carboxylic acid, forming an unreactive carboxylate anion. libretexts.org Therefore, the carboxylic acid is typically activated first, for instance, with a carbodiimide, before the addition of the amine to form an amide. libretexts.org

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. wikipedia.org Borane (B₂H₆) is also an effective reagent for this transformation and can be more selective than LiAlH₄. msu.edulibretexts.org

Conversion to Acyl Halides: Thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids into acyl chlorides. wikipedia.orglibretexts.org This reaction proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. wikipedia.orglibretexts.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide can be achieved through various methods, including oxidative decarboxylation. wikipedia.orgmsu.edu Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of aliphatic carboxylic acids, enabling reactions like alkylation, arylation, and amination. princeton.edu

Table 1: Examples of Carboxylic Acid Group Transformations

| Transformation | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Carbodiimide | Amide |

| Reduction | LiAlH₄ or B₂H₆ | Primary Alcohol |

| Acyl Halide Formation | SOCl₂ | Acyl Chloride |

| Decarboxylative Alkylation | Alkylating Agent, Metallaphotoredox Catalyst | Alkane |

Methoxy (B1213986) Group Transformations

The methoxy group is generally stable, but it can undergo cleavage under specific conditions to yield a hydroxyl group. This transformation is a critical step in the synthesis of certain derivatives.

Key transformations of the methoxy group include:

Demethylation/Ether Cleavage: The cleavage of the methyl-oxygen bond can be accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction converts the methoxy group into a hydroxyl group, yielding 9-hydroxynonanoic acid.

Alkyl Chain Functionalization Reactions

While the carboxylic acid and methoxy groups are the primary sites of reactivity, the alkyl chain can also be functionalized, although this often requires more specific and sometimes harsher reaction conditions.

Methods for alkyl chain functionalization include:

Radical Halogenation: Free radical halogenation can introduce a halogen atom onto the alkyl chain, but this process typically lacks regioselectivity, leading to a mixture of products.

Transition Metal-Catalyzed C-H Activation: Modern synthetic methods, including transition metal-catalyzed C-H activation, offer more controlled and selective ways to introduce functional groups at specific positions along the alkyl chain. aocs.org

Hydroboration-Isomerization: For unsaturated fatty acids, hydroboration-isomerization can be used to move an internal double bond to a terminal position, which can then be further functionalized. While this compound is saturated, this method is relevant for related unsaturated precursors. uantwerpen.be

Table 2: Research Findings on Alkyl Chain Functionalization

| Reaction Type | Key Findings |

|---|---|

| Lewis Acid-Induced Alkylation | The reaction of oleic acid with isopropyl chloroformate in the presence of ethylaluminium sesquichloride resulted in a mixture of 9- and 10-isopropyloctadecanoic acid. aocs.org |

| Ene Addition of Formaldehyde (B43269) | Unsaturated fatty acids can react with formaldehyde in the presence of an organoaluminum catalyst to produce ω-hydroxycarboxylic acids with an alkyl branch. aocs.org |

Enzymatic and Biocatalytic Conversions of Methoxynonanoic Acids

Enzymatic and biocatalytic methods are gaining prominence for their high selectivity and mild reaction conditions. While specific enzymatic conversions for this compound are not extensively documented, related transformations of similar long-chain fatty acids provide insight into potential biocatalytic routes.

Hydroxylation: Cytochrome P450 monooxygenases are known to catalyze the hydroxylation of fatty acids at various positions along the alkyl chain.

Oxidation: Alcohol and aldehyde dehydrogenases can be used to oxidize terminal hydroxyl groups. For instance, recombinant E. coli expressing alcohol/aldehyde dehydrogenases from Acinetobacter sp. has been used to convert 9-hydroxynonanoic acid into 1,9-nonanedioic acid (azelaic acid). nih.gov

Amination: Transaminases can be employed to introduce an amino group. For example, 9-hydroxynonanoic acid has been converted to 9-aminononanoic acid using a combination of an alcohol dehydrogenase and a ω-transaminase. nih.gov

Ether Formation: An enzyme from Solanum tuberosum has been shown to convert linoleic acid into a novel unsaturated ether fatty acid derivative, 9-(nona-1′,3′-dienoxy)non-8-enoic acid, through a pathway involving a hydroperoxide intermediate. nih.gov This suggests the possibility of enzymatic pathways for ether functionalization.

Table 3: Enzymatic Conversions of Related Fatty Acids

| Substrate | Enzyme(s) | Product | Reference |

|---|---|---|---|

| 9-Hydroxynonanoic acid | Alcohol/aldehyde dehydrogenases (ChnDE) | 1,9-Nonanedioic acid | nih.gov |

| 9-Hydroxynonanoic acid | Alcohol dehydrogenase, ω-transaminase | 9-Aminononanoic acid | nih.gov |

| Linoleic acid | Lipoxygenase, hydroperoxide-converting enzyme | 9-(nona-1′,3′-dienoxy)non-8-enoic acid | nih.gov |

Analytical and Spectroscopic Methodologies for the Characterization of 9 Methoxynonanoic Acid

Advanced Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the atomic and molecular composition and structure of 9-Methoxynonanoic acid by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

In a typical ¹H NMR spectrum of this compound, distinct signals, or resonances, correspond to protons in different chemical environments. savemyexams.com The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a given proton. pressbooks.pub For instance, the protons of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet at a characteristic chemical shift, while the protons on the carbon chain would exhibit more complex splitting patterns (e.g., triplets, multiplets) due to spin-spin coupling with neighboring protons. pressbooks.pubmagritek.com The integration of these signals provides a ratio of the number of protons in each unique environment. savemyexams.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon backbone. Each unique carbon atom in this compound will produce a single peak in the spectrum, with its chemical shift indicative of its bonding and hybridization state. The carbonyl carbon of the carboxylic acid group, for example, would resonate at a significantly downfield position compared to the aliphatic carbons of the nonanoic acid chain.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further refine the structural assignment by establishing connectivity between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~12.0 (s, 1H) | ~180.0 |

| C2 (-CH₂COOH) | ~2.3 (t, 2H) | ~34.0 |

| C3-C7 (-CH₂-) | ~1.3-1.6 (m) | ~25.0-29.0 |

| C8 (-CH₂CH₂OCH₃) | ~1.6 (m, 2H) | ~29.5 |

| C9 (-CH₂OCH₃) | ~3.4 (t, 2H) | ~72.0 |

| -OCH₃ | ~3.3 (s, 3H) | ~59.0 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry (MS) Applications in Characterization and Metabolomics

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides crucial information for confirming the molecular weight of this compound and for its identification within complex biological or chemical mixtures. lipidmaps.org

In a typical MS analysis, the molecule is first ionized, and the resulting molecular ion ([M]⁺ or [M]⁻) and its fragment ions are detected. The mass of the molecular ion directly corresponds to the molecular weight of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For this compound, common fragmentation pathways would involve the loss of the methoxy group, the carboxylic acid group, or cleavage at various points along the aliphatic chain. These fragmentation patterns serve as a fingerprint for identification.

In the context of metabolomics, which is the large-scale study of small molecules within a biological system, MS is a cornerstone technology. cmbio.io Untargeted metabolomics can be used to obtain a global profile of metabolites in a sample, which may include this compound and related compounds. mdpi.com Targeted metabolomics, on the other hand, allows for the precise and sensitive quantification of specific metabolites like this compound in biological matrices such as plasma or tissues. mdpi.com This is particularly valuable for studying metabolic pathways and identifying potential biomarkers of disease. mdpi.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for isolating it from reaction byproducts or complex biological samples and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. measurlabs.com It is a primary method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov

For GC-MS analysis, this compound is often chemically modified through a process called derivatization to increase its volatility and thermal stability. jfda-online.com A common derivatization method is esterification, for example, to form the methyl ester (this compound, methyl ester). scholasticahq.com

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column wall. measurlabs.com The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions.

As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. nih.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification and purity assessment of this compound. nih.gov

Table 2: Typical GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting |

| Column | HP-5MS or similar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Ramped from a lower to a higher temperature to elute compounds with different boiling points. |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used for the analysis and purification of compounds that are not sufficiently volatile for GC. nih.govuhplcs.com this compound can be effectively analyzed and purified using HPLC, particularly with reversed-phase chromatography. lcms.cz

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

For the analysis of this compound, a UV detector is commonly used, as the carboxylic acid group provides some UV absorbance. To enhance sensitivity and improve peak shape, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. lcms.cz

HPLC is not only an analytical tool but also a preparative one. By scaling up the process, it is possible to purify larger quantities of this compound from a mixture, which is crucial for obtaining a pure standard for further studies. nih.gov

Table 3: Typical HPLC Conditions for Fatty Acid Analysis

| Parameter | Typical Setting |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile/methanol with an acidic modifier (e.g., 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detector | UV or Mass Spectrometer (LC-MS) |

| Injection Volume | 10-20 µL |

Computational Chemistry and Molecular Modeling in 9 Methoxynonanoic Acid Research

Molecular Docking Analysis of Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is crucial for understanding the binding mode of a ligand within the active site of a protein, which is the first step toward elucidating its mechanism of action. researchgate.net The process involves sampling a ligand's possible conformations and orientations within a protein's binding site and then scoring these poses to identify the most stable complex. nih.gov

In the context of 9-Methoxynonanoic acid, molecular docking could be employed to identify potential protein targets. By screening large databases of protein structures, this method can predict which proteins are most likely to bind to this compound. The scoring functions used in docking algorithms, such as those in AutoDock or GOLD, evaluate the fitness of each pose based on factors like van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.gov

For instance, a hypothetical docking study of this compound against a target protein might yield results like those presented in Table 1. Such a study would involve preparing the 3D structure of this compound and the target protein, defining the binding site, and then running the docking simulation. nih.gov The results would highlight the key amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds and hydrophobic interactions. nih.govmdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | LEU-89, VAL-102, ILE-115, SER-130, LYS-132 |

| Hydrogen Bonds | SER-130 (2.8 Å), LYS-132 (3.1 Å) |

| Hydrophobic Interactions | LEU-89, VAL-102, ILE-115 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand-protein complex behaves in a more realistic, solvated environment. frontiersin.org This technique is essential for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding. rsc.org

For this compound, an MD simulation would typically follow a molecular docking study. The most promising ligand-protein complex from docking would be placed in a simulated water box, and its trajectory would be calculated over a period of nanoseconds to microseconds. nih.gov Key metrics to analyze from the simulation include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com

The results of an MD simulation can confirm whether the interactions predicted by docking are maintained over time. A stable complex would show minimal deviation in the RMSD of the ligand and the interacting protein residues. rsc.org This provides greater confidence in the predicted binding mode. Conformational analysis throughout the simulation can also reveal different energy states and the flexibility of the this compound molecule itself. libretexts.orgnumberanalytics.comnumberanalytics.com

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a this compound-Protein Complex

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Average RMSD of Protein | 1.5 Å | The protein structure is stable throughout the simulation. |

| Average RMSD of Ligand | 0.8 Å | This compound remains stably bound in the active site. |

| Key Interacting Residue RMSF | Low | The residues crucial for binding are not highly flexible. |

| Conformational Clusters | 3 | The ligand explores a few stable conformations within the binding pocket. |

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. frontiersin.org Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. medsci.org

In research involving this compound, if a primary target is known, a pharmacophore model can be built based on its binding site or from a set of known active ligands. core.ac.uk This model would abstract the key interaction points of this compound, such as its carboxyl group (a potential hydrogen bond acceptor and donor) and its methoxy (B1213986) group. This model can then be used to screen for other compounds with similar therapeutic potential or to identify additional targets for this compound through inverse virtual screening. nih.govbiophysics-reports.org The use of Multilevel Neighborhoods of Atoms (MNA) descriptors can aid in this process by representing the molecular structure for SAR analysis. frontiersin.org

Virtual screening can significantly narrow down the number of compounds that need to be tested experimentally, saving time and resources. muni.cz The success of a virtual screening campaign is often measured by the enrichment factor, which indicates how well the method can distinguish active compounds from inactive ones. medsci.org

Table 3: Example of a Pharmacophore Model for a this compound-like Ligand

| Feature | Type | Location (Coordinates) |

|---|---|---|

| 1 | Hydrogen Bond Acceptor | (x1, y1, z1) |

| 2 | Hydrogen Bond Donor | (x2, y2, z2) |

| 3 | Hydrophobic Center | (x3, y3, z3) |

| 4 | Hydrophobic Center | (x4, y4, z4) |

Bioinformatics Approaches in Pathway Analysis and Drug Discovery

Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. mdpi.com In drug discovery, bioinformatics approaches are crucial for understanding the broader biological context of a potential drug target. nih.gov By integrating various "omics" data (genomics, proteomics, transcriptomics), researchers can perform pathway analysis to understand how a drug's effect on a single target might influence an entire biological network. nih.govfrontiersin.org

For this compound, if molecular docking and other computational methods suggest a particular protein target, bioinformatics tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to map this protein to specific signaling pathways. nih.govarabjchem.org This analysis can reveal the potential downstream effects of modulating the target's activity. For example, if the target is part of a known disease pathway, it strengthens the rationale for developing this compound as a therapeutic agent. nih.gov

Network-based approaches in bioinformatics can also help in drug repurposing and identifying potential side effects by examining the interactions between drug targets and other proteins in the cellular network. imrpress.commdpi.com By understanding the interconnectedness of biological pathways, researchers can anticipate how perturbing one node (the drug target) might affect the entire system. researchgate.net

Table 4: Illustrative Pathway Enrichment Analysis for a Target of this compound

| Pathway Name | Database | p-value | Genes Involved |

|---|---|---|---|

| MAPK Signaling Pathway | KEGG | 0.001 | Gene A, Gene B, Gene C |

| PI3K-Akt Signaling Pathway | KEGG | 0.015 | Gene D, Gene E |

| Metabolic Pathways | KEGG | 0.042 | Gene F, Gene G, Gene H |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Biosynthetic Pathways and Natural Occurrence of Methoxynonanoic Acid Structures

Isolation from Natural Sources (e.g., Marine Organisms, Fungi)

Methoxylated fatty acids are not commonly found in nature but have been identified in various organisms, ranging from marine invertebrates and bacteria to terrestrial plants. researchgate.net Marine sponges, in particular, are a prolific source of these compounds. researchgate.net

Marine Organisms: Marine sponges are the primary natural source of α-methoxylated fatty acids, which are typically found in their phospholipids (B1166683). researchgate.netmdpi.com These fatty acids can have chain lengths ranging from 14 to 28 carbons and may feature iso/anteiso methyl branching or unsaturation. researchgate.net For instance, new 2-methoxylated fatty acids, including C14 and C15 variants, were identified in the phospholipids of the Caribbean sponge Callyspongia fallax. researchgate.net It has been suggested that these fatty acids may originate from bacteria living in symbiosis with the sponge. researchgate.net Other examples include the isolation of 2-methoxy acetylenic acids from the sponge Cinachyrella sp. mdpi.com and (±)-2-methoxy-13-methyltetradecanoic acid from Amphimedon complanata. nih.gov Furthermore, a lipopeptide named mitsoamide, which contains a 3,7-dimethoxy-5-methyl-nonanedioic acid moiety, was isolated from the marine cyanobacterium Geitlerinema sp. nih.gov

Bacteria and Fungi: Certain bacteria are capable of producing methoxylated fatty acids. In a notable example, Pseudomonas oleovorans was found to biosynthesize a polymer containing 3-hydroxy-9-methoxynonanoate when cultured with 11-methoxyundecanoic acid as the carbon source. jmb.or.kr While direct isolation of 9-methoxynonanoic acid from fungi is not widely reported, related compounds have been found. The fungus Epichloe typhina is known to produce 9-oxononanoic acid, a potential precursor to the methoxylated form. nih.gov Marine-derived fungi are also recognized as a rich source of diverse bioactive compounds, including diterpenoids. mdpi.com

Terrestrial Plants: In a significant finding, 9-methoxylated fatty acids were reported for the first time in nature from a terrestrial source. They were isolated from the ethanol (B145695) extract of the stem bark of Fraxinus sieboldiana, a medicinal plant. researchgate.net

The following table summarizes the natural occurrence of various methoxylated fatty acids.

Table 1: Examples of Naturally Occurring Methoxylated Fatty Acids and Their Sources| Compound Name | Source Organism | Type of Organism | Reference |

|---|---|---|---|

| (6Z)-2-methoxy-6-tetradecenoic acid | Callyspongia fallax | Marine Sponge | researchgate.net |

| (6Z)-2-methoxy-6-pentadecenoic acid | Callyspongia fallax | Marine Sponge | researchgate.net |

| 2-methoxy acetylenic acids | Cinachyrella sp. | Marine Sponge | mdpi.com |

| 3-hydroxy-9-methoxynonanoate | Pseudomonas oleovorans | Bacterium | jmb.or.kr |

| 9-methoxylated fatty acids | Fraxinus sieboldiana | Terrestrial Plant | researchgate.net |

| 3,7-dimethoxy-5-methyl-nonanedioic acid | Geitlerinema sp. | Marine Cyanobacterium | nih.gov |

Elucidation of Biosynthetic Routes to Methoxy (B1213986) Fatty Acids

The biosynthesis of methoxy fatty acids is a specialized process that is not fully understood across all organisms. However, studies in bacteria have provided significant insights into the enzymatic steps involved. The methyl group of the methoxy moiety is typically derived from S-adenosyl-l-methionine (SAM). pnas.org

In Mycobacterium tuberculosis, the biosynthesis of methoxymycolic acids provides a well-studied model. pnas.org The process involves a key enzyme, a methyl transferase, which catalyzes the transformation of a double bond (olefin) on the fatty acid chain into a secondary alcohol adjacent to a newly formed methyl branch. A second O-methyltransferase enzyme then methylates this secondary alcohol to create the final methoxy group. pnas.org This suggests a stepwise pathway from an unsaturated fatty acid to a hydroxylated intermediate and finally to a methoxylated product.

A different pathway has been observed in Pseudomonas oleovorans. This bacterium, when fed 11-methoxyundecanoic acid, produces polyhydroxyalkanoates (PHAs) that incorporate shorter methoxy fatty acid units. The PHA was found to contain monomers of 3-hydroxy-7-methoxyheptanoate and 3-hydroxy-9-methoxynonanoate. jmb.or.kr This indicates that the bacterium metabolizes the longer 11-methoxyundecanoic acid through the β-oxidation pathway, which shortens the carbon chain while preserving the methoxy group, before incorporating the resulting monomers into the polymer. jmb.or.kr This demonstrates that existing methoxy fatty acids can be modified by common metabolic pathways.

Table 2: Key Steps in Methoxy Fatty Acid Biosynthesis

| Organism | Precursor Substrate | Key Enzymatic Steps | Final Product | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis | Olefin on meromycolate chain | 1. S-adenosyl-l-methionine-dependent transformation of olefin to a secondary alcohol and adjacent methyl branch. 2. O-methylation of the secondary alcohol. | Methoxymycolate | pnas.org |

| Pseudomonas oleovorans | 11-methoxyundecanoic acid | β-oxidation of the precursor fatty acid. | Poly(3-hydroxy-7-methoxyheptanoate-co-3-hydroxy-9-methoxynonanoate) | jmb.or.kr |

Biogenetic Relationship to Other Functionalized Lipids

The biosynthesis of methoxy fatty acids is intricately linked to the formation of other functionalized lipids, such as hydroxy, oxo, and cyclopropyl (B3062369) fatty acids. These relationships highlight a common pool of precursors and enzymatic machinery.

The biosynthetic pathway in mycobacteria, which proceeds through a secondary alcohol intermediate, establishes a direct biogenetic link between hydroxylated and methoxylated fatty acids. pnas.org Historically, it was thought that methoxymycolates were formed through the reduction of corresponding ketomycolates, suggesting a close relationship with oxo-fatty acids. pnas.org This is supported by the natural co-occurrence of these lipid types. For example, 9-oxononanoic acid, found in the fungus Epichloe typhina, is the oxo-analogue of 9-hydroxynonanoic acid and a potential precursor to this compound. nih.gov

In mycobacteria, methoxy groups are often found on the same meromycolate chains as cyclopropane (B1198618) rings. pnas.org This co-occurrence suggests that the enzymes responsible for these modifications act on similar long-chain fatty acid substrates during their biosynthesis.

In marine sponges, α-methoxylated fatty acids are found alongside a variety of other unusual lipids, including those with iso/anteiso methyl branching and non-methylene-interrupted double bonds. researchgate.netresearchgate.net This diversity suggests a complex and adaptable lipid biosynthetic system. It has been proposed that the introduction of such functional groups, including methoxy groups, may be a primitive mechanism for regulating membrane fluidity, predating the evolution of oxygen-dependent desaturation pathways. researchgate.net The presence of the dimethoxylated and methylated C9 dicarboxylic acid within the lipopeptide mitsoamide from a cyanobacterium further links methoxy fatty acid biosynthesis to non-ribosomal peptide and polyketide pathways. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (6Z)-2-methoxy-6-tetradecenoic acid |

| (6Z)-2-methoxy-6-pentadecenoic acid |

| (±)-2-methoxy-13-methyltetradecanoic acid |

| 2-methoxy acetylenic acids |

| 3,7-dimethoxy-5-methyl-nonanedioic acid |

| 3-hydroxy-7-methoxyheptanoate |

| 3-hydroxy-9-methoxynonanoate |

| 9-oxononanoic acid |

| 11-methoxyundecanoic acid |

| Ketomycolic acids |

| Methoxymycolic acids |

Q & A

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?

- Methodology : Conduct meta-analyses of existing studies, controlling for variables like solvent choice (e.g., aqueous vs. THF solubility ) and isotopic purity (e.g., undetected deuterium loss in labeled analogs ). Use clustered data analysis to account for nested variables (e.g., batch-to-batch synthesis differences) .

- Case Example : Discrepancies in cytotoxicity assays may arise from impurities in nonanoic acid precursors; replicate studies with HPLC-purified starting materials .

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic fate of this compound in vivo?

- Methodology : Synthesize this compound-9,9,9-d3 and administer it to model organisms. Track metabolites via LC-MS/MS, focusing on β-oxidation intermediates or methyl-transfer products .

- Statistical Approach : Apply multiple imputation for missing data points in longitudinal metabolite profiles .

Q. What computational models predict the physicochemical properties of this compound derivatives?

- Methodology : Use density functional theory (DFT) to calculate partition coefficients (logP) and pKa values, validated against experimental data from the NIST Chemistry WebBook . Compare with analogs like 4-Oxododecanedioic acid to assess methoxy-group effects on acidity and solubility .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Guidelines : Refer to OSHA and NIOSH standards for carboxylic acid handling, including PPE (gloves, goggles) and ventilation. Note that methoxy derivatives may exhibit higher volatility than nonanoic acid, requiring sealed storage .

Q. How should researchers address batch variability in synthetic yields?

- Quality Control : Implement strict reaction monitoring (e.g., TLC or inline IR spectroscopy) and validate each batch via NMR for isotopic or structural consistency .

Data Presentation and Reproducibility

Q. What frameworks enhance reproducibility in studies involving this compound?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.